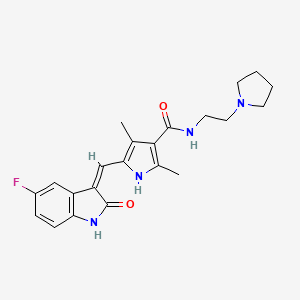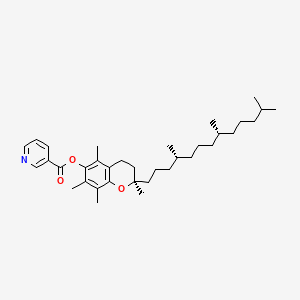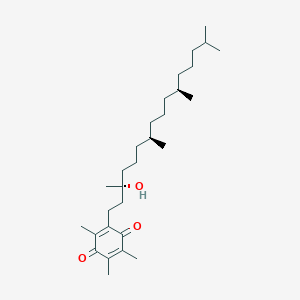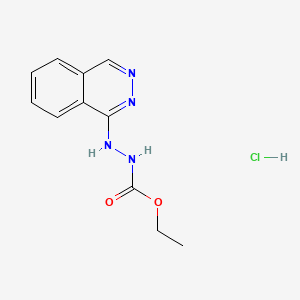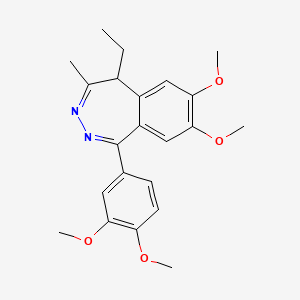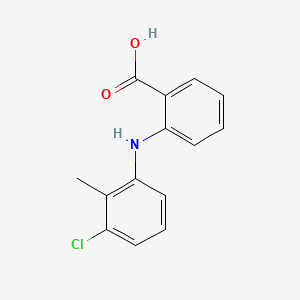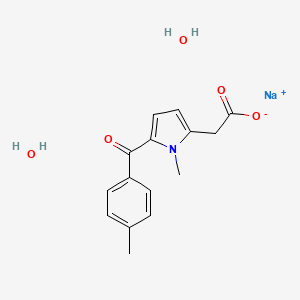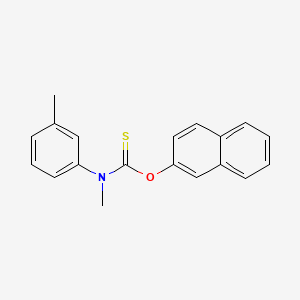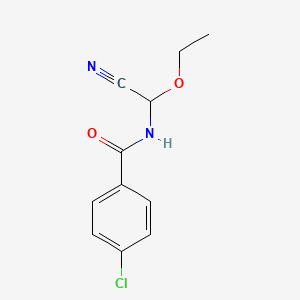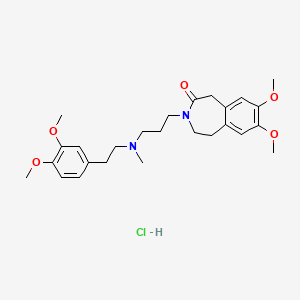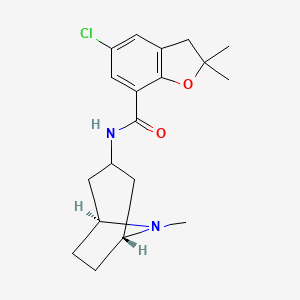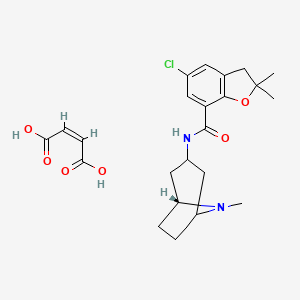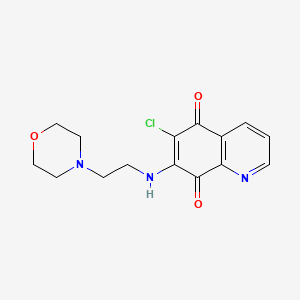
NSC 663284
Descripción general
Descripción
6-Chloro-7-{[2-(morpholin-4-yl)ethyl]amino}quinoline-5,8-dione, also known as NSC 663284, is a potent, cell-permeable, and irreversible inhibitor of all Cdc25 isoforms . It is a quinolone and its empirical formula is C15H16ClN3O3 .
Molecular Structure Analysis
The molecular weight of 6-Chloro-7-{[2-(morpholin-4-yl)ethyl]amino}quinoline-5,8-dione is 321.76 . Its SMILES string is ClC1=C(NCCN2CCOCC2)C(=O)c3ncccc3C1=O .Physical And Chemical Properties Analysis
6-Chloro-7-{[2-(morpholin-4-yl)ethyl]amino}quinoline-5,8-dione is a red solid . It is soluble in DMSO (≥10 mg/mL) but insoluble in water . It should be stored at 2-8°C and protected from light .Aplicaciones Científicas De Investigación
Aquí hay un análisis completo de las aplicaciones de investigación científica de NSC 663284, centrándose en aplicaciones únicas:
Inhibición de la Fosfatasa CDC25
This compound es conocido como un potente inhibidor de las fosfatasas CDC25, que son reguladores clave de la progresión del ciclo celular. Controla la actividad biológica de la fosfatasa CDC25 y se utiliza principalmente para aplicaciones de fosforilación y desfosforilación .
Inhibición de la Progresión del Ciclo Celular
Este compuesto está involucrado en la inhibición de la progresión del ciclo celular tanto en las fases G1 como G2/M. Inhibe la desfosforilación y activación de las cinasas dependientes de ciclinas (Cdk) in vitro e in vivo, las cuales son cruciales para la transición entre las diferentes etapas del ciclo celular .
Investigación Anticancerígena
Partiendo de this compound, los investigadores han diseñado y sintetizado una serie de análogos de quinona no halogenados y halogenados como análogos de this compound para la investigación anticancerígena. Estas modificaciones tienen como objetivo explorar las posibles propiedades anticancerígenas de estos compuestos .
Inhibición Selectiva de las Fosfatasas de Doble Especificidad
This compound exhibe una potente e inhibición selectiva de las fosfatasas de doble especificidad Cdc25, con alta selectividad sobre otras fosfatasas como VHR y PTP1B. Esta selectividad lo convierte en una herramienta valiosa para estudiar las funciones específicas de las fosfatasas Cdc25 en varios procesos biológicos .
Detención de las Células en Fases Específicas
Se ha demostrado que el compuesto detiene las células tanto en las fases G1 como G2/M, bloqueando la activación de cdk2 y cdk1. Esta propiedad es particularmente útil para la investigación de la división celular y el desarrollo de posibles estrategias terapéuticas para enfermedades caracterizadas por la proliferación celular incontrolada .
Salto de Andamios y Modificación Estructural
This compound ha servido como punto de partida para los esfuerzos de salto de andamios y modificación estructural para descubrir nuevos compuestos con actividades biológicas similares o mejoradas. Este enfoque es común en el descubrimiento de fármacos para optimizar las propiedades farmacológicas .
Mecanismo De Acción
Target of Action
NSC 663284, also known as 6-Chloro-7-{[2-(morpholin-4-yl)ethyl]amino}quinoline-5,8-dione or DA-3003-1, is a potent inhibitor of Cdc25 dual specificity phosphatases . These phosphatases are regulators of cyclin-dependent kinases and are often highly expressed in human malignancies . This compound exhibits mixed competitive kinetics against Cdc25A, Cdc25B2, and Cdc25C .
Mode of Action
This compound interacts with its targets in a cell-permeable and irreversible manner . It exhibits mixed competitive kinetics against Cdc25A, Cdc25B2, and Cdc25C with Ki values of 29, 95, and 89 nM, respectively . Additionally, this compound inhibits NSD2 through a direct interaction with the catalytic SET domain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the regulation of cell cycle checkpoints. By inhibiting Cdc25 phosphatases, this compound can disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest .
Pharmacokinetics
It is known that this compound is cell-permeable , suggesting that it may have good bioavailability.
Result of Action
The inhibition of Cdc25 phosphatases by this compound can lead to cell cycle arrest at both G1 and G2/M phases . This disruption of the cell cycle can have antiproliferative effects against tumor cell lines . In fact, this compound has shown promising anticancer activity, particularly against leukemia cell lines .
Propiedades
IUPAC Name |
6-chloro-7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c16-11-13(18-4-5-19-6-8-22-9-7-19)15(21)12-10(14(11)20)2-1-3-17-12/h1-3,18H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKPVDQDJQWBPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C(=O)C3=C(C2=O)N=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327512 | |
| Record name | NSC 663284 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
383907-43-5 | |
| Record name | NSC 663284 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383907435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-663284 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17038 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC 663284 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NSC 663284 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLORO-7-((2-MORPHOLINOETHYL)AMINO)QUINOLINE-5,8-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY8W2F69MW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



